alpha Lipoic acid

描述

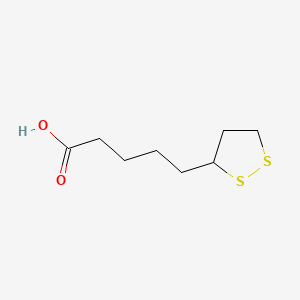

Structure

3D Structure

属性

IUPAC Name |

5-(dithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025508 | |

| Record name | (+-)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Yellow powder; solubility in ethanol: 50 mg/mL /Synthetic, oxidized form/, Soluble in methanol, ethanol, diethyl ether and chloroform | |

| Record name | alpha-Lipoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Forms yellowish flakes | |

CAS No. |

1077-28-7, 62-46-4 | |

| Record name | (±)-Lipoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioctic acid [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thioctic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Thioctic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+-)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dithiolan-3-yl)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(1,2-dithiolan-3-yl)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA LIPOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73Y7P0K73Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Lipoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

47.5-48 °C | |

| Record name | alpha-Lipoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Isolation of Alpha-Lipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the seminal work leading to the discovery and isolation of alpha-lipoic acid (ALA), a critical mitochondrial coenzyme. The document outlines the historical context, the key scientific contributions, and the intricate experimental procedures that enabled the purification and characterization of this vital biomolecule.

Introduction: The Quest for a Microbial Growth Factor

The journey to uncover alpha-lipoic acid began in the 1930s with studies into the nutritional requirements of lactic acid bacteria. In 1937, Esmond Snell, a prominent researcher in B vitamins and microbial nutrition, discovered that certain bacteria required a substance found in potato juice for reproduction. This unidentified substance was initially termed the "potato growth factor." For over a decade, the chemical nature of this essential nutrient remained elusive, setting the stage for a challenging isolation effort.

The Landmark Isolation of a Crystalline Acetate-Replacing Factor

The pivotal breakthrough in isolating this enigmatic growth factor was achieved in 1951 by a team led by Lester J. Reed at the University of Texas. Their work, culminated in a detailed publication in the Journal of the American Chemical Society in 1953, described the arduous process of isolating a crystalline, biologically active compound from an unlikely source: the insoluble residue of liver homogenates. This isolated substance was found to be a potent acetate-replacing factor for the bacterium Lactobacillus casei and was named α-lipoic acid.

The isolation was a monumental undertaking, requiring the processing of an estimated 10 tons of liver residue to yield a mere 30 mg of crystalline alpha-lipoic acid, representing a concentration of 300,000- to 600,000-fold from the starting material.[1][2]

Experimental Protocols: A Reconstruction of the Original Isolation and Characterization

The following sections provide a detailed reconstruction of the experimental methodologies employed by Reed and his colleagues for the isolation and characterization of alpha-lipoic acid, based on their publications and the common analytical practices of the era.

Isolation and Purification of Alpha-Lipoic Acid from Liver Residue

The multi-step purification process was designed to progressively enrich the concentration of the active factor while removing vast quantities of extraneous biological material.

Step 1: Acid Hydrolysis of Liver Residue

-

Objective: To liberate the bound form of alpha-lipoic acid from proteins.

-

Protocol:

-

Large quantities of insoluble liver residue were suspended in dilute sulfuric acid.

-

The suspension was heated under reflux for several hours to effect hydrolysis.

-

The hydrolysate was then neutralized with a base (e.g., sodium hydroxide) and filtered to remove the bulk of the insoluble material.

-

Step 2: Solvent Extraction

-

Objective: To partition the more lipophilic alpha-lipoic acid into an organic solvent.

-

Protocol:

-

The aqueous filtrate from the hydrolysis step was repeatedly extracted with an immiscible organic solvent, such as benzene (B151609) or ethyl acetate.

-

The organic extracts were combined and concentrated under reduced pressure to yield a crude, oily residue.

-

Step 3: Adsorption Chromatography

-

Objective: To separate alpha-lipoic acid from other lipophilic compounds based on polarity.

-

Protocol:

-

The crude extract was dissolved in a non-polar solvent and applied to a column packed with an adsorbent material like alumina (B75360) or silica (B1680970) gel.

-

The column was then eluted with a gradient of increasingly polar solvents.

-

Fractions were collected and assayed for biological activity using the Lactobacillus casei growth assay to identify the fractions containing alpha-lipoic acid.

-

Step 4: Crystallization

-

Objective: To obtain pure, crystalline alpha-lipoic acid.

-

Protocol:

-

The most active fractions from chromatography were combined and concentrated.

-

The concentrate was dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly.

-

The resulting yellow, needle-like crystals of alpha-lipoic acid were collected by filtration and dried.

-

Characterization of Alpha-Lipoic Acid

Following its isolation, a series of analytical experiments were conducted to determine the chemical structure and properties of the newly discovered compound.

Elemental Analysis:

-

Protocol: Combustion analysis was performed to determine the empirical formula of the compound. This technique involved burning a small, precisely weighed sample in a stream of pure oxygen and measuring the amounts of carbon dioxide and water produced. The sulfur content was determined by converting it to sulfate (B86663) and measuring it gravimetrically. The results of these analyses suggested an empirical formula of C₈H₁₄O₂S₂.

Molecular Weight Determination:

-

Protocol: Electrometric titration was likely used to determine the molecular weight. By titrating the carboxylic acid group with a standard solution of a strong base and monitoring the pH, the equivalent weight could be calculated. This, in conjunction with the empirical formula, allowed for the determination of the molecular weight.

Spectroscopic Analysis:

-

Protocol: While advanced spectroscopic techniques were in their infancy, ultraviolet (UV) spectroscopy would have been employed to characterize the electronic structure of the molecule. The presence of the disulfide bond in the five-membered ring gives rise to a characteristic UV absorption maximum.

Chemical Degradation and Synthesis:

-

Protocol: To confirm the proposed structure, the isolated alpha-lipoic acid was subjected to chemical degradation studies. The structure was ultimately confirmed by total synthesis, which was achieved shortly after its isolation.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial isolation and characterization of alpha-lipoic acid.

Table 1: Overall Yield of Alpha-Lipoic Acid Isolation

| Parameter | Value | Reference |

| Starting Material | ~10 tons of liver residue | [1][2] |

| Final Yield of Crystalline ALA | 30 mg | [1][2] |

| Overall Recovery of Activity | 2.5% | |

| Concentration Factor | 300,000 to 600,000-fold |

Table 2: Physicochemical Properties of Alpha-Lipoic Acid

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄O₂S₂ | |

| Molar Mass | ~206.32 g/mol | [1] |

| Appearance | Yellow needle-like crystals | [1] |

| Melting Point | 60–62 °C | [1] |

Biological Role and Signaling Pathways

Alpha-lipoic acid's primary role is as a covalently bound cofactor in mitochondrial multienzyme complexes, most notably the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex. These complexes are central to cellular energy metabolism. In its protein-bound form, the lipoyl group acts as a "swinging arm" that transfers reaction intermediates between the different enzyme subunits.

Furthermore, free alpha-lipoic acid has been shown to influence cellular signaling pathways, particularly the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by alpha-lipoic acid can lead to the stimulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of alpha-lipoic acid and its key signaling pathways.

References

An In-depth Technical Guide to the Endogenous Biosynthesis of Lipoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Lipoic acid (LA), an essential cofactor for pivotal mitochondrial multienzyme complexes, plays a central role in cellular energy metabolism. Its synthesis is a highly conserved and indispensable pathway that links mitochondrial fatty acid synthesis with the machinery for iron-sulfur cluster biogenesis. Unlike many other cofactors, lipoic acid is not synthesized as a free molecule but is instead assembled directly onto its target apo-proteins through a remarkable series of enzymatic steps. This guide provides a comprehensive technical overview of the endogenous de novo biosynthesis pathway of lipoic acid, detailing the enzymatic players, their mechanisms, and the experimental protocols used to investigate this critical metabolic route. A thorough understanding of this pathway is crucial for diagnosing and developing therapies for metabolic disorders linked to defects in lipoic acid synthesis and for exploring its broader implications in cellular redox regulation and disease.

Introduction to Lipoic Acid

Lipoic acid (6,8-dithiooctanoic acid) is a sulfur-containing cofactor vital for aerobic metabolism.[1] It functions as a covalently bound prosthetic group in several key multienzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (OGDH), branched-chain α-ketoacid dehydrogenase complex (BCKDH), and the glycine (B1666218) cleavage system (GCS).[2][3][4] In these complexes, the lipoyl group, attached to a specific lysine (B10760008) residue on the E2 subunit (or H-protein in GCS), acts as a "swinging arm" to transfer reaction intermediates between active sites.[3][5]

The endogenous synthesis of lipoic acid occurs within the mitochondria and is a multi-step process that begins with an intermediate from the mitochondrial type II fatty acid synthesis (mtFASII) pathway.[2][6][7] This guide will dissect the core pathway, focusing on the two central enzymatic steps: the transfer of an octanoyl moiety to the recipient protein and the subsequent insertion of two sulfur atoms to form the functional lipoyl group.

The Core Endogenous Biosynthesis Pathway

The de novo synthesis of lipoic acid is a fascinating process where the cofactor is built directly upon its target protein. The pathway can be broken down into two major stages.

Stage 1: Octanoylation of Apo-proteins

The journey begins with octanoyl-acyl carrier protein (octanoyl-ACP), an eight-carbon fatty acid intermediate produced by the mtFASII pathway.[6][8][9] This octanoyl moiety serves as the carbon backbone for lipoic acid.

-

Enzyme: Lipoyl(octanoyl) transferase, also known as LipB in bacteria or LIPT1/LIPT2 in eukaryotes.[10][11] In humans, LIPT2 is thought to transfer the octanoyl group from octanoyl-ACP to the H-protein of the GCS, while LIPT1 then transfers the resulting lipoyl group from the H-protein to the E2 subunits of the other dehydrogenase complexes.[8][10]

-

Substrates: Octanoyl-ACP and the apo-protein (specifically, the ε-amino group of a conserved lysine residue within the lipoyl domain).[11][12]

-

Product: Octanoylated protein (N6-(octanoyl)lysine residue).[11]

-

Mechanism: The transferase catalyzes the formation of an amide bond between the carboxyl group of octanoic acid and the ε-amino group of the target lysine residue.[1][13] This reaction proceeds via a thioester-linked octanoyl-enzyme intermediate.[12]

Stage 1: Octanoyl moiety transfer from ACP to an apo-protein.

Stage 2: Sulfur Insertion

The second and final stage is the remarkable insertion of two sulfur atoms into the inert carbon backbone of the octanoyl group at positions C6 and C8.[14][15]

-

Enzyme: Lipoic Acid Synthase (LIAS), also known as LipA in bacteria.[12][14] LIAS is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes.[14][16]

-

Substrate: Octanoylated protein.[3]

-

Cofactors: S-adenosylmethionine (SAM) and two [4Fe-4S] iron-sulfur clusters.[2][16]

-

Product: Lipoylated protein (containing the dihydrolipoyl-lysine residue, which is subsequently oxidized).[12]

-

Mechanism: This is a complex radical-based reaction. One [4Fe-4S] cluster (the RS cluster) reductively cleaves SAM to generate a highly reactive 5'-deoxyadenosyl radical.[9] This radical abstracts hydrogen atoms from C6 and C8 of the octanoyl chain. The second, auxiliary [4Fe-4S] cluster serves as the sulfur donor, being consumed in the process.[16][17][18] The cluster is then rebuilt by other cellular machinery, such as the iron-sulfur cluster carrier NfuA (in bacteria), allowing LIAS to function catalytically.[17][18] Two turnovers are required, consuming two molecules of SAM, to insert both sulfur atoms.[16]

Sulfur insertion into the octanoyl chain by LIAS.

Quantitative Data Summary

Quantitative analysis of the lipoic acid biosynthesis pathway is essential for understanding its efficiency and regulation. The following tables summarize key kinetic parameters for the core enzymes. Data is primarily derived from studies in E. coli, which serves as a model for the universally conserved steps of the pathway.

| Table 1: Substrates and Products of the Core Pathway | |

| Step | Enzyme |

| 1. Octanoylation | Lipoyl(octanoyl) transferase (LIPT) |

| 2. Sulfur Insertion | Lipoic Acid Synthase (LIAS) |

| Table 2: Reported Enzyme Kinetic Parameters (Model Organism: E. coli) | |

| Enzyme | Parameter |

| LipB (Octanoyltransferase) | Km for octanoyl-ACP |

| kcat | |

| LipA (Lipoyl Synthase) | Km for octanoyl-GcvH |

| kcat | |

| Km for SAM |

Note: Kinetic values can vary based on the specific protein substrate (e.g., GcvH vs. E2 of PDH) and assay conditions.

Key Experimental Protocols

Investigating the lipoic acid biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques.

In Vitro Reconstitution and Activity Assay for LIAS

This protocol describes a method to measure the activity of LIAS by monitoring the conversion of an octanoylated substrate to a lipoylated product.[3]

Objective: To quantify the sulfur insertion activity of purified LIAS.

Workflow:

Workflow for in vitro LIAS activity measurement.

Detailed Steps:

-

Protein Expression and Purification: Express and purify recombinant LIAS and its octanoylated protein substrate (e.g., the H-protein of GCS) from E. coli.

-

Anaerobic Conditions: All steps of the reaction must be performed under strict anaerobic conditions (e.g., in a glove box) as the [4Fe-4S] clusters are oxygen-sensitive.

-

Reaction Mixture: A typical reaction mixture (50 µL) contains:

-

HEPES buffer (50 mM, pH 7.5)

-

KCl (150 mM)

-

Dithiothreitol (DTT, 2 mM)

-

Octanoylated substrate (10-20 µM)

-

S-adenosylmethionine (SAM, 500 µM)

-

A reducing system (e.g., NADPH, flavodoxin reductase, flavodoxin) to provide electrons for SAM cleavage.

-

-

Initiation and Incubation: The reaction is initiated by the addition of LIAS (e.g., 1-5 µM) and incubated at an appropriate temperature (e.g., 37°C). Aliquots are taken at various time points.

-

Quantification: The reaction is quenched, and the protein is subjected to proteolytic digestion. The resulting lipoyl-lysine and remaining octanoyl-lysine are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

Analysis of Protein Lipoylation in Cell Culture

This protocol is used to determine the status of protein lipoylation in cells, which is useful for studying the effects of genetic mutations or drug candidates on the pathway.

Objective: To detect and quantify lipoylated proteins from cell lysates.

Methodology:

-

Cell Lysis: Harvest cells and prepare mitochondrial extracts or whole-cell lysates in a buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Probe the membrane with a primary antibody specific for the lipoyl-lysine modification.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the blot with antibodies against specific lipoylated proteins (e.g., PDH-E2, OGDH-E2) or a loading control (e.g., actin, VDAC) for normalization.

-

Conclusion and Future Directions

The endogenous biosynthesis of lipoic acid is a fundamental mitochondrial pathway, distinguished by the direct assembly of the cofactor on its target enzymes. The core machinery, consisting of an octanoyltransferase and the radical SAM enzyme lipoyl synthase, is highly conserved from bacteria to humans. Defects in this pathway lead to severe metabolic diseases characterized by dysfunctional mitochondrial energy metabolism and elevated glycine levels.[19]

Future research is directed towards several key areas. A deeper understanding of the regulation of this pathway and its crosstalk with other mitochondrial processes, such as iron-sulfur cluster biogenesis and mtFASII, is needed. Elucidating the precise mechanisms of the human LIPT1/LIPT2 relay system will provide further insight into eukaryotic specifics.[10] Furthermore, given the role of lipoic acid as an antioxidant and its implication in various disease states, the enzymes of this pathway represent potential therapeutic targets for modulating cellular metabolic and redox states. The technical frameworks provided in this guide offer a foundation for researchers to further explore this extraordinary and essential biosynthetic pathway.

References

- 1. Lipoic acid - Wikipedia [en.wikipedia.org]

- 2. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assembly of Lipoic Acid on Its Cognate Enzymes: an Extraordinary and Essential Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. A hub for regulation of mitochondrial metabolism: Fatty acid and lipoic acid biosynthesis | Semantic Scholar [semanticscholar.org]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. Frontiers | Characterization of Helianthus annuus Lipoic Acid Biosynthesis: The Mitochondrial Octanoyltransferase and Lipoyl Synthase Enzyme System [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Lipoyl(octanoyl) transferase - Wikipedia [en.wikipedia.org]

- 12. Lipoic Acid Synthesis: A New Family of Octanoyltransferases Generally Annotated as Lipoate Protein Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Helianthus annuus Lipoic Acid Biosynthesis: The Mitochondrial Octanoyltransferase and Lipoyl Synthase Enzyme System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.psu.edu [pure.psu.edu]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. psu.edu [psu.edu]

- 18. sciencedaily.com [sciencedaily.com]

- 19. LIAS (gene) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Alpha-Lipoic Acid

For Researchers, Scientists, and Drug Development Professionals

Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring organosulfur compound synthesized in plants and animals, where it functions as an essential cofactor for mitochondrial dehydrogenase complexes.[1] Recognized for its potent antioxidant properties, ALA has garnered significant attention in the fields of medicine and drug development.[2] Its unique ability to dissolve in both aqueous and lipid environments allows it to exert its effects in both the cytoplasm and cellular membranes, a characteristic that distinguishes it from many other antioxidants.[3] This guide provides a comprehensive overview of the core physicochemical properties of alpha-lipoic acid, details its involvement in key biological signaling pathways, and outlines standard experimental protocols for its analysis.

Core Physicochemical Characteristics

Alpha-lipoic acid is a chiral molecule existing as two enantiomers, (R)-(+)-lipoic acid (RLA) and (S)-(-)-lipoic acid (SLA).[4] The R-enantiomer is the naturally occurring form and acts as a vital cofactor in enzymatic reactions.[5] Commercially, ALA is often available as a racemic mixture of the two.[4] Its structure, featuring a dithiolane ring and a carboxylic acid side chain, dictates its chemical and physical behaviors.

Quantitative Physicochemical Data

The fundamental physicochemical properties of alpha-lipoic acid (racemic mixture unless otherwise specified) are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | 5-(1,2-dithiolan-3-yl)pentanoic acid | [6][7] |

| Synonyms | Thioctic Acid, DL-6,8-Dithiooctanoic acid, 1,2-Dithiolane-3-valeric acid | [8] |

| Molecular Formula | C₈H₁₄O₂S₂ | [4][8][9] |

| Molecular Weight | 206.32 g/mol | [4][8][10] |

| Appearance | Yellow, crystalline powder or needle-like crystals | [4][11][12][13] |

| Melting Point | 60-62 °C | [6][11][13][14] |

| Boiling Point | 160-165 °C | [6][11] |

| Solubility | - Water : Practically insoluble / Very slightly soluble (0.24 g/L) - Organic Solvents : Freely soluble in methanol; Soluble in ethanol, DMSO, chloroform, diethyl ether. | [5][7][11][13][15][16] |

| pKa | Weakly acidic | [17] |

| LogP (Octanol/Water) | 2.1 | [7][18] |

| UV-Vis Absorption (λmax) | ~330-334 nm (characteristic peak due to the dithiolane ring), ~203-215 nm | [5][19][20][21][22] |

Biological Signaling Pathways

Alpha-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), form a potent redox couple that influences several key signaling pathways. This pair is often called the "antioxidant of antioxidants" due to its ability to regenerate other endogenous antioxidants.[3]

Antioxidant and Anti-inflammatory Signaling

ALA exerts significant anti-inflammatory and antioxidant effects, primarily through the cAMP/PKA signaling cascade. By stimulating cAMP production, ALA can activate Protein Kinase A (PKA), which in turn modulates the expression of inflammatory cytokines. For instance, PKA activation has been shown to inhibit the production of pro-inflammatory IL-2 and IFN-gamma while potentially increasing the synthesis of anti-inflammatory IL-10.[23][24] This mechanism underlies its therapeutic potential in inflammatory and autoimmune conditions.[23]

References

- 1. m.youtube.com [m.youtube.com]

- 2. α-Lipoic Acid | 1077-28-7 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. supremepharmatech.com [supremepharmatech.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. α-Lipoic Acid CAS#: 1077-28-7 [m.chemicalbook.com]

- 7. alpha Lipoic acid | C8H14O2S2 | CID 864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. α-Lipoic Acid, alpha-Lipoic Acid, Thioctic Acid Manufacturers, SDS [mubychem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Lipoic acid - Wikipedia [en.wikipedia.org]

- 14. This compound | 1077-28-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. This compound USP (DL-) - PCCA [pccarx.com]

- 17. Showing Compound alpha-Lipoic acid (FDB004339) - FooDB [foodb.ca]

- 18. Lipoic acid | C8H14O2S2 | CID 6112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eresearchco.com [eresearchco.com]

- 23. journals.plos.org [journals.plos.org]

- 24. researchgate.net [researchgate.net]

R-alpha-lipoic Acid: A Technical Guide to Solubility, Stability, and Core Signaling Pathways

Introduction: R-alpha-lipoic acid (R-ALA), the naturally occurring enantiomer of lipoic acid, is a vital mitochondrial coenzyme and a potent antioxidant.[1][2] Its therapeutic potential in conditions associated with oxidative stress, such as diabetic neuropathy and neurodegenerative diseases, has garnered significant interest among researchers and drug development professionals.[1][3] However, the inherent physicochemical properties of R-ALA, specifically its limited aqueous solubility and pronounced instability, present substantial challenges for its formulation and clinical application.[1][2][4][5] This technical guide provides an in-depth analysis of the solubility and stability of R-ALA, outlines detailed experimental protocols for their assessment, and illustrates its interaction with key cellular signaling pathways.

Section 1: Solubility of R-alpha-lipoic Acid

R-alpha-lipoic acid is an amphiphilic molecule, rendering it soluble in both aqueous and lipid environments.[1][2][6] This characteristic allows it to traverse the blood-brain barrier and distribute throughout the body.[6] Despite this dual solubility, its solubility in aqueous media is limited, a factor that can impede its bioavailability.[5] The carboxylic acid and dithiolane functional groups influence its solubility profile, with temperature also playing a role; solubility tends to increase with higher temperatures.[7]

Quantitative Solubility Data

The solubility of R-ALA has been determined in various solvent systems. The following table summarizes key quantitative data from the literature.

| Solvent System | Temperature | Solubility | Reference |

| Water | 25 °C | 0.62 mg/mL | [5] |

| Aqueous Media | 25 °C | ~0.003 M | [5] |

| Ethanol | Not Specified | ~30 mg/mL | [8] |

| DMSO | Not Specified | ~30 mg/mL (≥ 100 mg/mL reported) | [8][9] |

| Dimethyl formamide (B127407) (DMF) | Not Specified | ~30 mg/mL | [8] |

| Ethanol:PBS (pH 7.2) (1:8 ratio) | Not Specified | ~0.25 mg/mL | [8] |

| Methanol | Not Specified | Soluble | [10] |

| Chloroform | Not Specified | Soluble | [10] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the recommended and most reliable technique for determining the thermodynamic equilibrium solubility of an active pharmaceutical ingredient (API).[11][12]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.[13]

Methodology:

-

Preparation: Add an excess of solid R-ALA to a series of stoppered flasks or vials, each containing a precisely known volume of the desired solvent system (e.g., purified water, pH 1.2, 4.5, and 6.8 buffers).[11][12] Ensure enough solid is added to maintain a visible excess throughout the experiment.

-

Equilibration: Place the flasks in a mechanical agitator or orbital shaker maintained at a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[12] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) sufficient to reach equilibrium. The time required should be established through preliminary experiments where concentration is measured at different time points until it plateaus.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the sedimentation of excess solid. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved particles, the aliquot should be filtered (using a filter that does not adsorb the compound) or centrifuged.

-

Quantification: Dilute the clear, saturated solution with a suitable solvent. Quantify the concentration of R-ALA using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection (λmax: ~331 nm).[8][11]

-

Analysis: The experiment should be performed in at least triplicate for each condition.[12] The final solubility is reported as the average concentration of the saturated solution (e.g., in mg/mL). The pH of the final suspension should be verified at the end of the experiment.[11]

Visualization: Solubility Determination Workflow

Section 2: Stability of R-alpha-lipoic Acid

A critical challenge in the development of R-ALA formulations is its inherent instability. The pure, bioactive enantiomer is unstable when exposed to heat, UV light, and low pH conditions.[1][2][4] This degradation often involves polymerization of the molecule, which occurs readily at temperatures above its melting point (approximately 46–50 °C).[1][2][14]

Quantitative Stability Data

The stability of R-ALA is highly dependent on environmental conditions. Complexation with carriers like cyclodextrins has been shown to significantly enhance its stability.[1][14]

| Condition | Compound Form | Duration | Remaining R-ALA | Reference |

| 70 °C, 100% Relative Humidity | Free R-ALA | 5 hours | ~30% | [1][2] |

| 25 °C, 100% Relative Humidity | Free R-ALA | 48 hours | Stable (>95%) | [1][2][4] |

| 25 °C, 100% Relative Humidity | Sodium Salt (Na-RALA) | 48 hours | ~70% | [1][2][4] |

| 70 °C, 100% Relative Humidity | R-ALA-α-CD Complex | 48 hours | >95% | [1] |

| 70 °C, 100% Relative Humidity | R-ALA-γ-CD Complex | 48 hours | >95% | [1] |

| Acidic pH (e.g., stomach) | Free R-ALA | Not Specified | Unstable, degrades | [1][15] |

| UV Light Irradiation | Free R-ALA | 30 minutes | Significant degradation | [16] |

Experimental Protocol: HPLC-Based Stability Indicating Method

A stability-indicating analytical method is crucial to accurately quantify the decrease in the concentration of the active ingredient over time, distinct from its degradation products.

Principle: R-ALA is subjected to forced degradation under various stress conditions (e.g., heat, acid, light). An HPLC method is developed and validated to separate the intact R-ALA peak from all potential degradation product peaks, ensuring an accurate measurement of its stability.

Methodology:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve R-ALA in an acidic solution (e.g., 0.1 N HCl) and a basic solution (e.g., 0.1 N NaOH). Incubate at a set temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

-

Thermal Stress: Store solid R-ALA and solutions of R-ALA at elevated temperatures (e.g., 70 °C) and humidity (e.g., 75% RH).[1][4]

-

Photostability: Expose solutions of R-ALA to a controlled source of UV light, as specified by ICH guidelines.[16] A control sample should be protected from light.

-

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method capable of resolving R-ALA from its degradation products. A C18 column is commonly used.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection is performed using a UV detector at the λmax of R-ALA (~331 nm).

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the assay is "stability-indicating."

-

Stability Study Execution:

-

Prepare samples of R-ALA in the desired formulation or solvent.

-

Store the samples under the defined stability conditions (e.g., 40 °C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples, prepare them for analysis, and quantify the remaining R-ALA concentration using the validated HPLC method.

-

-

Data Analysis: Plot the concentration of R-ALA versus time to determine the degradation kinetics and predict the shelf-life of the formulation.

Visualization: Stability Assessment Workflow

Section 3: Biological Activity and Core Signaling Pathways

R-ALA's therapeutic effects are mediated through its modulation of several critical cellular signaling pathways. It acts as a potent modulator of the cell's redox status and influences transcription factors and proteins involved in energy metabolism, inflammation, and antioxidant defense.[17][18]

Insulin (B600854) Signaling Pathway

R-ALA has been shown to improve insulin sensitivity and glucose metabolism.[19][20] It stimulates glucose uptake by activating components of the insulin signaling cascade, including the insulin receptor, PI3K, and Akt, which ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane.[17][18][21]

References

- 1. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. SugarMd [sugarmds.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. alpha Lipoic acid | C8H14O2S2 | CID 864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. who.int [who.int]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Encapsulation of the Antioxidant R-(+)-α-Lipoic Acid in Permethylated α- and β-Cyclodextrins: Thermal and X-ray Structural Characterization of the 1:1 Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacyjournal.in [pharmacyjournal.in]

- 16. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]

- 18. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 20. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]

- 21. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

The Multifaceted Role of Alpha-Lipoic Acid in Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-lipoic acid (ALA), a naturally occurring disulfide compound, and its reduced form, dihydrolipoic acid (DHLA), are pivotal players in mitochondrial bioenergetics and redox regulation. This technical guide provides an in-depth exploration of the mechanisms of action of ALA within the mitochondria, focusing on its essential role as a cofactor for key dehydrogenase complexes, its potent direct and indirect antioxidant activities, and its modulation of critical signaling pathways that govern mitochondrial biogenesis and stress responses. This document synthesizes current scientific understanding, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual representations of complex biological processes through Graphviz diagrams to support further research and drug development endeavors.

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production. However, their high metabolic rate also makes them a primary source of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Alpha-lipoic acid (ALA) has emerged as a molecule of significant interest due to its unique ability to function in both aqueous and lipid environments, allowing it to exert its protective effects throughout the cell, including within the mitochondria.[1] This guide delves into the core mechanisms by which ALA influences mitochondrial function, providing a comprehensive resource for the scientific community.

Alpha-Lipoic Acid as a Cofactor in Mitochondrial Dehydrogenase Complexes

One of the most well-established roles of ALA is its function as a covalently bound cofactor for mitochondrial α-ketoacid dehydrogenase complexes.[2] These multienzyme complexes are critical for cellular energy metabolism.

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): PDC catalyzes the conversion of pyruvate to acetyl-CoA, a key substrate for the citric acid cycle. ALA is covalently attached to the E2 subunit (dihydrolipoyl transacetylase) and facilitates the transfer of the acetyl group.[3]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): KGDHC is a crucial enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Similar to PDC, ALA on the E2 subunit (dihydrolipoyl succinyltransferase) is essential for this reaction.[4][5]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This complex is involved in the metabolism of branched-chain amino acids.

The lipoyl group undergoes a cycle of reductive acylation, acyl transfer, and oxidative regeneration, which is fundamental to the catalytic activity of these complexes.

Quantitative Data on ALA's Effect on Dehydrogenase Activity

Studies have demonstrated that ALA can influence the activity of these vital enzyme complexes.

| Parameter | Cell/Tissue Type | ALA Concentration | Effect on Pyruvate Dehydrogenase Complex (PDC) Activity | Reference |

| Pyruvate Oxidation | Primary cultured rat hepatocytes | 25 µM - 200 µM | Significant increase (up to ~2-fold at 200 µM) | [6] |

| PDC Activation State | Primary cultured rat hepatocytes | 25 µM - 200 µM | Proportional, significant increase | [6] |

| Enzyme Activity | Fibroblasts from a patient with defective dehydrogenase activity | Enriched medium | Markedly improved in vitro conversion of leucine (B10760876) and valine | [7] |

Table 1: Quantitative effects of R-(+)-alpha-lipoic acid on pyruvate dehydrogenase complex activity.

The Antioxidant Power of the ALA/DHLA Redox Couple in Mitochondria

The antioxidant capacity of ALA is largely attributed to its reduced form, dihydrolipoic acid (DHLA), which is a potent antioxidant with a low redox potential (-0.32 V).[8] Within the mitochondria, ALA is reduced to DHLA by dihydrolipoamide (B1198117) dehydrogenase, a component of the PDC and KGDHC complexes.[9]

Direct Scavenging of Reactive Oxygen Species (ROS)

DHLA can directly neutralize a variety of ROS, including superoxide (B77818) radicals and hydroxyl radicals, thereby protecting mitochondrial components from oxidative damage.[4][10]

Regeneration of Other Antioxidants

A key feature of the ALA/DHLA redox couple is its ability to regenerate other endogenous antioxidants, creating a synergistic antioxidant network within the mitochondria.[11]

-

Vitamin C (Ascorbate) and Vitamin E (α-tocopherol): DHLA can regenerate vitamin C from its oxidized form, which in turn can regenerate vitamin E.[9]

-

Glutathione (B108866) (GSH): ALA can increase intracellular glutathione levels, a critical mitochondrial antioxidant.[11]

-

Coenzyme Q10 (Ubiquinone): DHLA can reduce ubiquinone to ubiquinol, the antioxidant form of CoQ10.[11]

Quantitative Data from a Clinical Trial on Oxidative Stress Markers

A clinical trial in type 2 diabetic patients demonstrated the positive effects of a food supplement containing 600 mg of α-lipoic acid on markers of oxidative stress.[12]

| Oxidative Stress Marker | Baseline (Mean ± SD) | After 3 Months with ALA Supplement (Mean ± SD) | Placebo (After 3 Months, Mean ± SD) | p-value (ALA vs. Baseline & Placebo) |

| Superoxide Dismutase (SOD) (U/mL) | 1256.4 ± 115.3 | 1349.8 ± 121.7 | 1261.2 ± 118.9 | < 0.05 |

| Glutathione Peroxidase (GSH-Px) (U/g Hb) | 29.8 ± 4.1 | 35.7 ± 4.9 | 30.1 ± 4.5 | < 0.05 |

| Malondialdehyde (MDA) (nmol/mL) | 4.9 ± 0.8 | 3.7 ± 0.6 | 4.8 ± 0.9 | < 0.05 |

Table 2: Effect of α-lipoic acid supplementation on oxidative stress markers in type 2 diabetic patients.[12]

ALA as a Modulator of Mitochondrial Signaling Pathways

Beyond its direct roles, ALA influences key signaling pathways that regulate mitochondrial function and biogenesis.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a master regulator of cellular energy homeostasis. ALA has been shown to activate AMPK in various tissues, including skeletal muscle.[13] AMPK activation can lead to:

-

Increased mitochondrial biogenesis through the activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).

-

Enhanced fatty acid oxidation.

-

Improved glucose uptake.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. ALA has been shown to promote the nuclear translocation of Nrf2 and the subsequent expression of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13] This enhances the cell's intrinsic antioxidant defenses.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the effects of alpha-lipoic acid on mitochondrial function.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

Principle: MitoSOX Red is a fluorescent dye that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.[1][14]

Protocol:

-

Cell Culture: Plate cells in a suitable culture vessel (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of alpha-lipoic acid for the specified duration. Include appropriate positive and negative controls.

-

MitoSOX Red Staining:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[1]

-

Dilute the stock solution to a working concentration of 500 nM in a suitable buffer (e.g., HBSS with calcium and magnesium).[1]

-

Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[15]

-

-

Washing: Gently wash the cells three times with pre-warmed buffer to remove excess dye.[15]

-

Analysis:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (excitation ~510 nm, emission ~580 nm).[15]

-

Flow Cytometry: Harvest the cells, resuspend in a suitable buffer, and analyze on a flow cytometer, detecting the red fluorescence in the appropriate channel (e.g., PE).[14]

-

Assessment of Mitochondrial Membrane Potential using JC-1

Principle: JC-1 is a ratiometric fluorescent dye that accumulates in mitochondria. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In mitochondria with a low membrane potential (a hallmark of apoptosis), JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is a measure of mitochondrial membrane potential.[16][17]

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with alpha-lipoic acid as described in section 5.1.

-

JC-1 Staining:

-

Washing:

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for both green (monomers) and red (J-aggregates) fluorescence.[19]

-

Flow Cytometry: Analyze the cells on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.[17]

-

Plate Reader: Measure the fluorescence intensity at both green and red emission wavelengths.[18]

-

Western Blot Analysis of AMPK Phosphorylation

Principle: Western blotting is used to detect the phosphorylation of AMPK at Threonine 172, which is indicative of its activation.[20]

Protocol:

-

Cell Lysis: After treatment with alpha-lipoic acid, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[20]

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C.[22]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[21]

-

To normalize for protein loading, re-probe the membrane with an antibody against total AMPK.[22]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software.

Conclusion and Future Directions

Alpha-lipoic acid exerts a wide range of beneficial effects on mitochondrial function through its multifaceted mechanisms of action. Its roles as an essential cofactor, a potent antioxidant, and a modulator of key signaling pathways underscore its therapeutic potential for a variety of conditions associated with mitochondrial dysfunction and oxidative stress. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Future research should focus on further elucidating the precise molecular targets of ALA within the mitochondria, exploring the long-term effects of ALA supplementation on mitochondrial health, and conducting large-scale clinical trials to validate its efficacy in various disease states. The continued investigation of this remarkable compound holds great promise for the development of novel therapeutic strategies aimed at preserving and enhancing mitochondrial function.

References

- 1. apexbt.com [apexbt.com]

- 2. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of the alpha-ketoglutarate dehydrogenase-mediated reactive oxygen species generation by lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of R(+)alpha-lipoic acid on pyruvate metabolism and fatty acid oxidation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of lipoic acid in a patient with defective activity of pyruvate dehydrogenase, 2-oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Dysfunction and Alpha-Lipoic Acid: Beneficial or Harmful in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pro-oxidant actions of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

- 12. A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha-lipoic acid activates AMPK to protect against oxidative stress and apoptosis in rats with diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 18. 101.200.202.226 [101.200.202.226]

- 19. chem-agilent.com [chem-agilent.com]

- 20. Alpha-Lipoic Acid Induces Adipose Tissue Browning through AMP-Activated Protein Kinase Signaling in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

R-Lipoic Acid Versus S-Lipoic Acid: A Comprehensive Technical Guide on Stereospecific Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-lipoic acid (ALA), a potent antioxidant and essential cofactor in mitochondrial metabolism, exists as two stereoisomers: R-lipoic acid (RLA) and S-lipoic acid (SLA). While often utilized therapeutically as a racemic mixture, a substantial body of evidence reveals significant differences in the biological activity of these enantiomers. This technical guide provides an in-depth analysis of the distinct roles of RLA and SLA, focusing on their differential effects on enzymatic activity, antioxidant capacity, and key signaling pathways. Quantitative data are presented for direct comparison, and detailed experimental protocols for foundational studies are provided. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of the stereospecific nature of lipoic acid's bioactivity.

Comparative Biological Activity: R-Lipoic Acid vs. S-Lipoic Acid

The biological significance of R-lipoic acid is underscored by its natural occurrence and essential role as a covalently bound cofactor for mitochondrial multi-enzyme complexes.[1][2] In contrast, S-lipoic acid is a synthetic byproduct of racemic ALA production and is generally less biologically active, in some instances exhibiting inhibitory effects.[3][4][5]

Enzymatic Cofactor Activity

R-lipoic acid is the exclusive enantiomer utilized by the body as a cofactor for crucial mitochondrial enzymes, including the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDHC), and branched-chain α-ketoacid dehydrogenase complex (BCKDC).[2] These enzymes are pivotal for cellular energy production. S-lipoic acid does not serve as a cofactor for these enzymes and can, in fact, inhibit their function.[6]

Antioxidant Properties

Both R- and S-lipoic acid, and their reduced form, dihydrolipoic acid (DHLA), exhibit antioxidant properties by scavenging reactive oxygen species (ROS).[1][7] However, R-lipoic acid is more effective in enhancing the body's antioxidant defenses. For instance, in laying hens subjected to oxidative stress, dietary supplementation with R-lipoic acid was significantly more effective than S-lipoic acid at increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT).[6]

Glucose Metabolism and Insulin (B600854) Signaling

R-lipoic acid has demonstrated superior effects in improving glucose metabolism. It enhances insulin-stimulated glucose uptake in muscle cells more effectively than S-lipoic acid.[2] This is achieved, in part, through the activation of the insulin signaling pathway, including phosphoinositide 3-kinase (PI3K) and Akt.[8]

Quantitative Data Summary

The following tables summarize the key quantitative differences in the biological activity of R- and S-lipoic acid based on available research.

| Parameter | R-Lipoic Acid | S-Lipoic Acid | Reference(s) |

| Enzymatic Activity | |||

| Dihydrolipoamide Dehydrogenase (Pig Heart) | Substrate (24x faster reaction than S-LA) | Poor substrate, competitive inhibitor of R-LA reduction | [9] |

| Michaelis Constant (Km) for Dihydrolipoamide Dehydrogenase (Pig Heart) | 3.7 mM | 5.5 mM | [9] |

| Pyruvate Dehydrogenase Complex (Bovine) | Activator | Stronger inhibitor than R-LA | [9] |

| Pyruvate Dehydrogenase Kinase (PDK) Inhibition | Inhibits PDK1, PDK2, and PDK4 | Also inhibits PDKs, but R-LA is generally more potent | [2][8] |

| Pharmacokinetics | |||

| Peak Plasma Concentration (from racemic mixture) | 40-50% higher than S-LA | Lower than R-LA | [2] |

| Bioavailability (from racemic mixture) | Approximately 2-fold higher than S-LA | Lower than R-LA | [6] |

Table 1: Comparative Bioactivity of R- and S-Lipoic Acid

| Parameter | R-Lipoic Acid Effect | S-Lipoic Acid Effect | Reference(s) |

| Antioxidant Enzyme Activity in Laying Hens (vs. Oxidative Stress Control) | |||

| Total Superoxide Dismutase (T-SOD) | Significantly increased | Increased | [6] |

| Glutathione (GSH) | Significantly increased | Increased | [6] |

| Catalase (CAT) | Significantly increased | Increased | [6] |

| Inflammatory Cytokines in Laying Hens (vs. Oxidative Stress Control) | |||

| Interleukin-1β (IL-1β) | Significantly decreased (more than S-LA) | Significantly decreased | [6] |

Table 2: Comparative Antioxidant and Anti-inflammatory Effects in a Biological System

| Parameter | Value | Conditions | Reference(s) |

| NF-κB Inhibition (IC50) | 0.3 mM (95% CI: 0.1–0.6 mM) | Inhibition of constitutively active IKK2-induced NF-κB-dependent luciferase expression in HEK293 cells. | [7] |

Table 3: Quantitative Data on Signaling Pathway Modulation by Lipoic Acid

Signaling Pathways

NF-κB Signaling Pathway

Lipoic acid has been shown to inhibit the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[10] This inhibition is, at least in part, independent of its antioxidant function and is mediated through the inhibition of IκB kinase (IKK).[7]

Caption: NF-κB signaling pathway and the inhibitory action of lipoic acid.

AMPK Signaling Pathway

R-lipoic acid activates 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation is thought to be mediated, at least in part, by an increase in intracellular Ca2+ and subsequent activation of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), rather than a change in the AMP:ATP ratio, which is the canonical mechanism involving LKB1.[11][12]

References

- 1. Quantum-chemical investigation of the structure and the antioxidant properties of α-lipoic acid and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. R-Lipoic Acid vs Alpha-Lipoic Acid - Life Extension [lifeextension.com]

- 4. drclarkstore.com [drclarkstore.com]

- 5. hmsnutrition.com [hmsnutrition.com]

- 6. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.vu.nl [research.vu.nl]

- 8. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. performancelab.com [performancelab.com]

- 11. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ca2+/calmodulin-dependent protein kinase kinase is involved in AMP-activated protein kinase activation by alpha-lipoic acid in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Lipoic Acid: A Linchpin Cofactor for Mitochondrial Dehydrogenase Complexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-lipoic acid (ALA), a naturally occurring dithiol compound, is an indispensable cofactor for several key multi-enzyme complexes within the mitochondrial matrix. Its covalent attachment to specific lysine (B10760008) residues forms the lipoamide (B1675559) prosthetic group, which is essential for the catalytic activity of these enzymes. This guide provides a comprehensive technical overview of the central role of alpha-lipoic acid as a cofactor for four critical mitochondrial enzyme complexes: the Pyruvate (B1213749) Dehydrogenase Complex (PDC), the α-Ketoglutarate Dehydrogenase Complex (KGDHC), the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC), and the Glycine (B1666218) Cleavage System (GCS). We will delve into the biochemical mechanisms, present quantitative data, detail experimental protocols for activity assessment, and illustrate the intricate signaling pathways influenced by these vital metabolic hubs. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, mitochondrial medicine, and drug development.

The Central Role of Alpha-Lipoic Acid in Mitochondrial Metabolism

Alpha-lipoic acid, in its protein-bound form as lipoamide, functions as a swinging arm that transfers reaction intermediates between the active sites of the multi-enzyme complexes.[1] This unique capability is crucial for the overall catalytic cycle of the 2-oxoacid dehydrogenase complexes (PDC, KGDHC, and BCKDC), which catalyze the irreversible oxidative decarboxylation of their respective α-ketoacid substrates.[2] In the Glycine Cleavage System, the lipoamide-containing H-protein acts as a shuttle for an aminomethyl group.[3]

The R-enantiomer of lipoic acid is the biologically active form and is endogenously synthesized in the mitochondria.[2] Deficiencies in lipoic acid synthesis or its attachment to the apo-enzymes can lead to severe metabolic disorders, highlighting its critical role in cellular energy metabolism.[2]

The Four Key Mitochondrial Enzyme Complexes

Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex is a cornerstone of cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[4] The complex consists of three core enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoyl Transacetylase (E2), and Dihydrolipoyl Dehydrogenase (E3).[4] The lipoamide cofactor is covalently bound to the E2 component.

α-Ketoglutarate Dehydrogenase Complex (KGDHC)

The α-Ketoglutarate Dehydrogenase Complex is a critical regulatory point in the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[5] Structurally and mechanistically similar to PDC, it comprises three enzymes: α-Ketoglutarate Dehydrogenase (E1k), Dihydrolipoyl Succinyltransferase (E2k), and the shared Dihydrolipoyl Dehydrogenase (E3).[6] The lipoamide is attached to the E2k subunit.

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC)

The Branched-Chain α-Ketoacid Dehydrogenase Complex is the rate-limiting enzyme in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[7] It catalyzes the oxidative decarboxylation of the corresponding α-ketoacids. The complex is composed of three enzymes: Branched-Chain α-Ketoacid Decarboxylase (E1b), Dihydrolipoyl Transacylase (E2b), and the common Dihydrolipoyl Dehydrogenase (E3).[7] The lipoamide cofactor is bound to the E2b subunit.

Glycine Cleavage System (GCS)

The Glycine Cleavage System is a multi-enzyme complex responsible for the degradation of glycine.[8] It is composed of four proteins: Glycine Decarboxylase (P-protein), Aminomethyltransferase (T-protein), the lipoamide-containing H-protein, and the common Dihydrolipoamide Dehydrogenase (L-protein or E3).[3] The H-protein acts as a mobile carrier of the reaction intermediates.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the human mitochondrial enzyme complexes. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.

| Enzyme Complex | Substrate | Km | Vmax | Reference |

| PDC | Pyruvate | 25-50 µM | Not specified | [9] |

| KGDHC | α-Ketoglutarate | 0.67 mM | Not specified | [5] |

| KGDHC | α-Ketoglutarate | 0.273 mM | Not specified | [10] |

| BCKDC | α-Ketoisovalerate | Not specified | Not specified | [11] |

| GCS | Glycine | Not specified | Not specified | N/A |

Cellular Concentrations of Alpha-Lipoic Acid

The intracellular concentration of alpha-lipoic acid can vary depending on the cell type and metabolic state.

| Parameter | Concentration | Cell Type | Reference |

| Intracellular ALA | Dose-dependent (0.5-5 mM treatment) | Human keratinocytes | [12] |

| Intracellular Glutathione (B108866) | Increased by 30-70% with ALA treatment | Murine neuroblastoma and melanoma cells | [13] |

| Intracellular Glutathione | Increased with ALA treatment | Human T-lymphocyte Jurkat cells | [14] |

Note: Direct measurement of endogenous free lipoic acid is challenging as it is predominantly protein-bound. Supplementation leads to a transient increase in free ALA.[15]

Experimental Protocols

Spectrophotometric Assay for Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol describes a coupled-enzyme assay to measure PDC activity by monitoring the reduction of a tetrazolium salt.[16][17]

Materials:

-

Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM MgCl₂, 0.2 mM thiamine (B1217682) pyrophosphate (TPP), 2.5 mM NAD⁺, 0.2 mM coenzyme A (CoA), 5 mM pyruvate, and 0.5 mM 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Sample: Isolated mitochondria or cell lysate.

-

Spectrophotometer capable of reading absorbance at 570 nm.

Procedure:

-

Prepare the reaction buffer fresh.

-

Add 50 µL of the sample to a microplate well.

-

Initiate the reaction by adding 150 µL of the reaction buffer.

-

Immediately measure the absorbance at 570 nm at 30°C for 5-10 minutes, taking readings every 30 seconds.

-

The rate of increase in absorbance is proportional to the PDC activity.

-

A blank reaction without pyruvate should be included to correct for background absorbance changes.

HPLC-Based Assay for α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity

This method quantifies the formation of succinyl-CoA.

Materials:

-

Assay Buffer: 50 mM MOPS (pH 7.2), 2.5 mM MgCl₂, 1 mM TPP, 1 mM NAD⁺, 0.2 mM CoA, and 5 mM α-ketoglutarate.

-

Quenching Solution: 1 M perchloric acid.

-

Neutralizing Solution: 3 M K₂CO₃.

-

HPLC system with a C18 reverse-phase column and a UV detector set to 254 nm.

-

Mobile Phase: 0.1 M potassium phosphate buffer (pH 5.5) with a gradient of acetonitrile.

Procedure:

-

Pre-warm the assay buffer to 37°C.

-

Add the mitochondrial sample to the assay buffer and incubate for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding the quenching solution.

-

Neutralize the sample with the neutralizing solution and centrifuge to remove precipitated protein.

-

Inject the supernatant onto the HPLC column.

-

Quantify the succinyl-CoA peak by comparing its area to a standard curve.

Assay for Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) Activity

This protocol measures the release of ¹⁴CO₂ from a radiolabeled substrate.[18]

Materials:

-

Assay Mixture: 25 mM HEPES buffer (pH 7.4), 0.5 mM NAD⁺, 0.5 mM CoA, 0.4 mM TPP, 0.1 mM α-keto[1-¹⁴C]isocaproate, 1 mM MgSO₄, and 1 mM DTT.

-

Sample: Isolated mitochondria or cell homogenate.

-

Scintillation vials and cocktail.

-

Center wells and filter paper.

-

Hyamine hydroxide to trap CO₂.

Procedure:

-

Add the assay mixture to a sealed reaction flask with a center well containing filter paper soaked in hyamine hydroxide.

-

Initiate the reaction by adding the sample.

-

Incubate at 37°C for 15-30 minutes with gentle shaking.

-

Stop the reaction by injecting perchloric acid into the main compartment.

-

Continue shaking for 60 minutes to ensure all ¹⁴CO₂ is trapped.

-

Remove the filter paper and place it in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

Glycine Cleavage System (GCS) Activity Assay

This assay measures the conversion of glycine to serine in the presence of tetrahydrofolate, which is then quantified.[19]

Materials:

-

Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 0.5 mM tetrahydrofolate (THF), 20 mM β-mercaptoethanol, 25 µM pyridoxal (B1214274) 5'-phosphate (PLP), 5 mM NAD⁺, and 10 mM [¹⁴C]-glycine.

-

Sample: Mitochondrial extract.

-

Dowex 50-H⁺ column.

-

Scintillation counter.

Procedure:

-

Incubate the sample with the reaction mixture at 37°C.

-

At various time points, take aliquots and stop the reaction with perchloric acid.

-

Apply the sample to a Dowex 50-H⁺ column to separate [¹⁴C]-serine from [¹⁴C]-glycine.

-

Elute the serine and measure its radioactivity using a scintillation counter.

Detection of Protein Lipoylation by Western Blot

Materials:

-

Primary antibody: Rabbit anti-lipoic acid antibody.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Separate mitochondrial proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with the primary anti-lipoic acid antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of α-Ketoacid Dehydrogenase Complexes

The catalytic cycle of PDC, KGDHC, and BCKDC involves the sequential action of the E1, E2, and E3 subunits, with the lipoamide arm of E2 playing a central role in transferring intermediates.

Caption: Catalytic cycle of α-ketoacid dehydrogenase complexes.

Lipoic Acid Biosynthesis and Attachment Pathway

Endogenous lipoic acid is synthesized de novo in the mitochondria and attached to the apo-enzymes through a dedicated enzymatic pathway.

Caption: De novo lipoic acid biosynthesis and attachment pathway.

Signaling Pathways Influenced by Alpha-Lipoic Acid

Alpha-lipoic acid supplementation has been shown to modulate several key signaling pathways, often through its antioxidant properties and its influence on mitochondrial function.

Caption: Key signaling pathways modulated by alpha-lipoic acid.

Experimental Workflow for Lipoylation Analysis using Mass Spectrometry

This workflow outlines the general steps for identifying and quantifying protein lipoylation using a bottom-up proteomics approach.[20][21]

Caption: Mass spectrometry workflow for protein lipoylation analysis.

Conclusion